molecular formula C8H7F4NO B2854639 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline CAS No. 1342229-28-0

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline

Cat. No.: B2854639
CAS No.: 1342229-28-0
M. Wt: 209.144
InChI Key: NSFPLZQVBOGXST-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline is an organic compound characterized by the presence of difluoroethoxy and difluoroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline typically involves the introduction of difluoroethoxy and difluoroaniline groups onto an aromatic ring. One common method involves the reaction of 2,5-difluoroaniline with 2,2-difluoroethanol under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline involves its interaction with specific molecular targets. The difluoroethoxy and difluoroaniline groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)-2,5-difluorobenzene
  • 4-(2,2-Difluoroethoxy)-2,5-difluorophenol
  • 4-(2,2-Difluoroethoxy)-2,5-difluorotoluene

Uniqueness

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline is unique due to the presence of both difluoroethoxy and difluoroaniline groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-4-2-7(14-3-8(11)12)5(10)1-6(4)13/h1-2,8H,3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFPLZQVBOGXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OCC(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342229-28-0
Record name 4-(2,2-difluoroethoxy)-2,5-difluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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